molecular formula C14H11BrOS B174762 3-Bromo-4'-(methylthio)benzophenone CAS No. 197439-23-9

3-Bromo-4'-(methylthio)benzophenone

Cat. No.: B174762
CAS No.: 197439-23-9
M. Wt: 307.21 g/mol
InChI Key: QODWEMIHVHUNFU-UHFFFAOYSA-N
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Description

3-Bromo-4’-(methylthio)benzophenone is an organic compound with the molecular formula C14H11BrOS It is a derivative of benzophenone, where the phenyl ring is substituted with a bromine atom at the 3-position and a methylthio group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-(methylthio)benzophenone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For 3-Bromo-4’-(methylthio)benzophenone, the reaction would involve the coupling of 3-bromobenzophenone with a methylthio-substituted phenylboronic acid under mild conditions .

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-4’-(methylthio)benzophenone may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-(methylthio)benzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents.

    Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base and a palladium catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the benzophenone moiety.

Scientific Research Applications

3-Bromo-4’-(methylthio)benzophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-(methylthio)benzophenone depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The bromine and methylthio groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4’-methoxybenzophenone: Similar structure but with a methoxy group instead of a methylthio group.

    4’-Methylthioacetophenone: Lacks the bromine atom and has a simpler structure.

    3-Bromo-4’-chlorobenzophenone: Contains a chlorine atom instead of a methylthio group.

Uniqueness

3-Bromo-4’-(methylthio)benzophenone is unique due to the presence of both bromine and methylthio substituents, which confer distinct chemical reactivity and potential biological activity. The combination of these groups can influence the compound’s electronic properties and its interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-bromophenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrOS/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODWEMIHVHUNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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